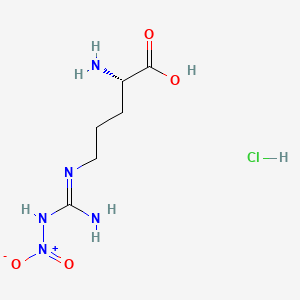![molecular formula C8H7F3N2 B7964255 6-(trifluoromethyl)-1H,2H,3H-pyrrolo[3,4-c]pyridine](/img/structure/B7964255.png)
6-(trifluoromethyl)-1H,2H,3H-pyrrolo[3,4-c]pyridine
Vue d'ensemble
Description
6-(Trifluoromethyl)-1H,2H,3H-pyrrolo[3,4-c]pyridine is a heterocyclic compound characterized by the presence of a trifluoromethyl group attached to a pyrrolo[3,4-c]pyridine core.
Méthodes De Préparation
One common method is the trifluoromethylation of pyridine derivatives using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base . Another approach involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to introduce the trifluoromethyl group .
Industrial production methods often involve vapor-phase reactions at high temperatures with transition metal-based catalysts, such as iron fluoride, to achieve high yields of the desired product .
Analyse Des Réactions Chimiques
6-(Trifluoromethyl)-1H,2H,3H-pyrrolo[3,4-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
6-(Trifluoromethyl)-1H,2H,3H-pyrrolo[3,4-c]pyridine has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 6-(trifluoromethyl)-1H,2H,3H-pyrrolo[3,4-c]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and enzymes . The exact molecular targets and pathways depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
6-(Trifluoromethyl)-1H,2H,3H-pyrrolo[3,4-c]pyridine can be compared with other trifluoromethyl-substituted heterocycles, such as trifluoromethylpyridines and trifluoromethylpyrroles . These compounds share similar chemical properties but differ in their structural frameworks and specific applications. The unique combination of the pyrrolo[3,4-c]pyridine core and the trifluoromethyl group makes this compound particularly valuable in certain applications, such as drug discovery and materials science .
Propriétés
IUPAC Name |
6-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2/c9-8(10,11)7-1-5-2-12-3-6(5)4-13-7/h1,4,12H,2-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBWPAHRRBFWCLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=NC=C2CN1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(Carboxymethyl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B7964181.png)
![(2S)-2-amino-3-{[(tert-butoxy)carbonyl]amino}propanoic acid hydrochloride](/img/structure/B7964182.png)

![[7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,3-benzodioxol-5-yl]acetic acid](/img/structure/B7964208.png)




![[(1R)-1-carboxy-2-phenylethyl]azanium;chloride](/img/structure/B7964243.png)


![1-Tert-butyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine;hydrochloride](/img/structure/B7964270.png)

